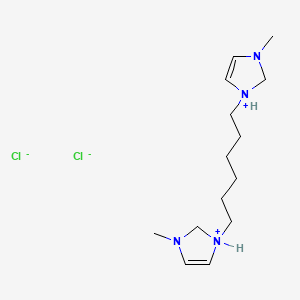
1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a dicationic ionic liquid This compound is characterized by its unique structure, which includes two imidazolium rings connected by a hexane chain The dichloride counterions balance the positive charges on the imidazolium rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for about 10 hours . The resulting product is then purified to obtain the desired ionic liquid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also involve rigorous purification steps to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted imidazolium salts, while redox reactions could lead to the formation of different oxidation states of the compound.
科学研究应用
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic applications.
作用机制
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its ability to interact with various molecular targets. The imidazolium rings can form strong ionic interactions with negatively charged molecules, while the hexane linker provides flexibility and hydrophobic interactions. These properties enable the compound to act as an effective catalyst or binding agent in various chemical and biological processes .
相似化合物的比较
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar structure but with ethyl groups instead of methyl groups.
1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Shorter alkane linker.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Even shorter linker and different counterions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane linker and methyl-substituted imidazolium rings. This structure provides a balance of hydrophobic and ionic interactions, making it versatile for various applications in catalysis, material science, and pharmaceuticals.
属性
CAS 编号 |
349081-21-6 |
|---|---|
分子式 |
C14H28Cl2N4 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dichloride |
InChI |
InChI=1S/C14H26N4.2ClH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChI 键 |
NPLHEOHRQVGEEN-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


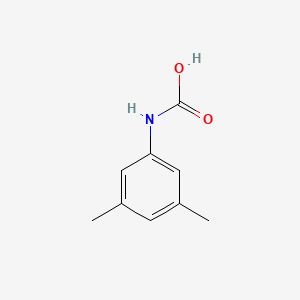
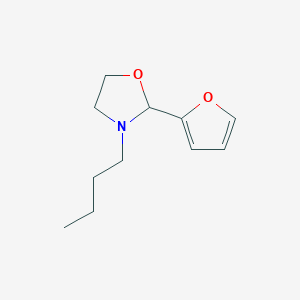
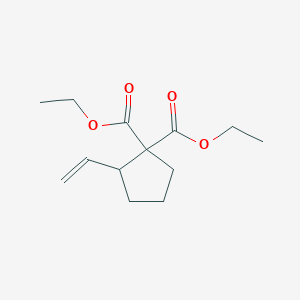
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
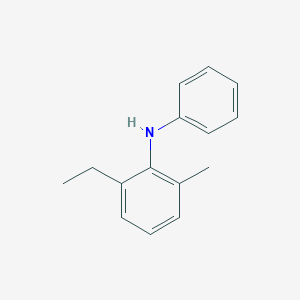
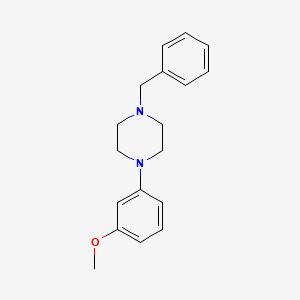
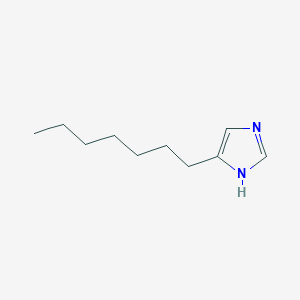
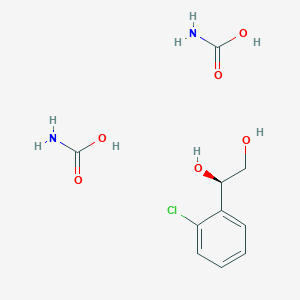
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
